![molecular formula C17H16ClN3O2 B2475102 N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-17-0](/img/structure/B2475102.png)
N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of indoline-2-carboxamides, which are known for their diverse biological activities.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown the anti-inflammatory effects of related compounds, demonstrating the potential for N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide in this area. For instance, studies on peripheral benzodiazepine receptors have highlighted the anti-inflammatory properties of ligands, suggesting a possible application for this compound in modulating inflammatory responses (Torres et al., 1999).
Molecular Interactions and Antagonistic Activities
The compound's structural analogs have been explored for their molecular interactions with cannabinoid receptors, offering insights into its potential applications in neuroscience and pharmacology. For example, research on molecular interactions of antagonists with the CB1 cannabinoid receptor has provided valuable information on the steric and electrostatic requirements for receptor binding, which could inform the use of this compound in related studies (Shim et al., 2002).
Imaging and Diagnostic Applications
The compound and its derivatives have been explored for their utility in imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These studies focus on the development of ligands for imaging specific receptors in the brain, with implications for diagnosing and studying neurological conditions. For instance, research on the development of tracer kinetic plasma input models for brain studies using related ligands highlights the potential for this compound in similar applications (Kropholler et al., 2005).
Synthesis and Catalytic Activity
Studies on the synthesis of aluminum complexes of triaza framework ligands and their catalytic activity toward polymerization of ε-caprolactone demonstrate the chemical versatility of compounds structurally related to this compound, suggesting potential applications in materials science and catalysis (Bakthavachalam & Reddy, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
properties
IUPAC Name |
1-N-(2-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHIOVJBGHAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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